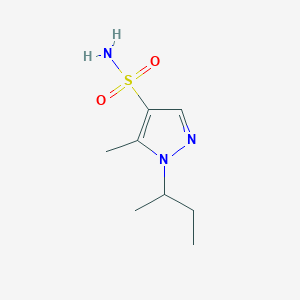

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide

CAS No.:

Cat. No.: VC18096763

Molecular Formula: C8H15N3O2S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3O2S |

|---|---|

| Molecular Weight | 217.29 g/mol |

| IUPAC Name | 1-butan-2-yl-5-methylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C8H15N3O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3,(H2,9,12,13) |

| Standard InChI Key | CCCXLRFYZPBWCO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N1C(=C(C=N1)S(=O)(=O)N)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonamide, reflects its molecular architecture:

-

A pyrazole ring substituted at position 1 with a sec-butyl group (-CH(CH2CH3)2), at position 5 with a methyl group (-CH3), and at position 4 with a sulfonamide moiety (-SO2NH2) .

-

Molecular formula: C9H16N3O2S (calculated molecular weight: 230.31 g/mol).

Synthesis and Characterization

Hypothetical Synthetic Routes

While no direct synthesis of 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonamide has been reported, plausible pathways can be inferred from related pyrazole sulfonamide syntheses :

-

Pyrazole Core Formation:

-

Sulfonamide Introduction:

Characterization Techniques

Key methods for validating the compound’s structure include:

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HR-MS): A molecular ion peak at m/z 230.31 (C9H16N3O2S) .

-

Infrared Spectroscopy (IR): Stretching vibrations for S=O (1150–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Physicochemical Properties

Pharmacokinetics and Toxicity

ADMET Predictions

-

Absorption: Moderate oral bioavailability due to lipophilic sec-butyl group .

-

Toxicity: Potential hepatotoxicity risks common to sulfonamides; requires in vitro safety profiling .

Blood-Brain Barrier Penetration

The sec-butyl group’s bulk may reduce CNS access compared to smaller analogs (e.g., DDD85646 blood:brain ratio <0.05) . Co-administration with P-glycoprotein inhibitors like GF120918 could enhance penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume